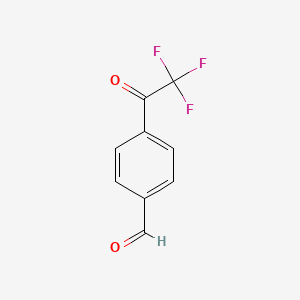

4-(Trifluoroacetyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzaldehyde involves several steps. The reaction conditions include the use of iodine, triethylamine, and triphenylphosphine in toluene at 80°C in an inert atmosphere . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be measured without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, the specific physical and chemical properties of 4-(Trifluoroacetyl)benzaldehyde are not available in the search results.Applications De Recherche Scientifique

-

Trifluoroacetylation in Organic Synthesis

- Field : Organic Chemistry

- Application : Trifluoroacetylation is a process used in organic synthesis for the construction of trifluoromethylated compounds . This process is important for many applications, particularly in the synthesis of biologically active molecules .

- Method : The specific method of application depends on the type of reaction. For example, in reductive amination reactions, trifluoroacetic acid can be used to alkylate anilines with different aldehydes, ketones, and acetals .

- Results : The use of trifluoroacetic acid can facilitate various chemical transformations, enhancing the efficiency and selectivity of the reactions .

-

Sustainable Toluene Oxidation to Benzaldehyde

- Field : Green Chemistry

- Application : A sustainable method for the selective oxidation of toluene to benzaldehyde has been developed . Benzaldehyde is an essential molecule used in the manufacture of perfumes, dyes, plasticizers, flame-retardants, preservatives, pesticides, as well as pharmaceuticals .

- Method : A V-based catalytic biphasic system is used to perform toluene oxidation to benzaldehyde . The process uses NH4VO3 catalyst, H2O2, and a safe and inexpensive co-catalyst .

- Results : With this sustainable method, up to 30% of benzaldehyde can be obtained at 60 °C . The entire process results highly selective, since no traces of benzyl alcohol or benzoic acid are detected .

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)benzaldehyde indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUSAUIKVMLEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516862 |

Source

|

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoroacetyl)benzaldehyde | |

CAS RN |

86988-50-3 |

Source

|

| Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)